Ethyl Isoquinoline-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl isoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSDJZSKWUHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446052 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-78-1 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl Isoquinoline 1 Carboxylate and Its Analogues
Classical and Established Synthetic Routes to Isoquinoline-1-carboxylates
Traditional methods for constructing the isoquinoline (B145761) core, including the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Bobbitt reactions, rely on intramolecular electrophilic aromatic substitution. researchgate.net These cyclization reactions have been adapted to produce isoquinoline-1-carboxylates, typically by incorporating the carboxylate functionality into one of the starting materials and often requiring a subsequent oxidation step to achieve the fully aromatic isoquinoline ring.
Modifications of Bischler–Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgpharmaguideline.com Standard reagents for this dehydration and cyclization include phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction is most effective for aromatic systems bearing electron-donating groups. cutm.ac.in
To generate a 1-substituted isoquinoline, the substituent is introduced via the acyl group of the starting β-arylethylamide. quimicaorganica.org For the synthesis of ethyl isoquinoline-1-carboxylate analogues, this would necessitate the acylation of a β-phenylethylamine with a precursor such as an ethyl oxalyl chloride. The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline through oxidation, often using a palladium catalyst (Pd/C). quimicaorganica.orgacs.org
A significant modification involves the use of isoquinolin-1(2H)-ones as versatile intermediates. These can be prepared through Bischler-Napieralski-type conditions and subsequently activated for substitution at the C1 position, providing an efficient route to C1-substituted isoquinolines. acs.orgorganic-chemistry.org Furthermore, the efficiency of the Bischler-Napieralski reaction has been enhanced through the use of microwave irradiation, which can significantly reduce reaction times and improve yields. acs.orgtandfonline.comresearchgate.net
Adaptations of Pictet–Spengler Ring Closure
The Pictet–Spengler reaction is another fundamental method that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comorganicreactions.orgwikipedia.org The reaction proceeds through the formation of a Schiff base, which protonates to an iminium ion that undergoes intramolecular electrophilic attack on the aromatic ring. cutm.ac.incambridge.org
To synthesize this compound precursors via this route, a β-arylethylamine is reacted with an α-keto ester, such as ethyl pyruvate or ethyl glyoxylate. This reaction directly installs the ethyl carboxylate group at the C-1 position of the tetrahydroisoquinoline ring system. cambridge.orgcrossref.org The resulting 1-carboxy-tetrahydroisoquinoline must then be aromatized to furnish the final this compound. This oxidation can be challenging but is often accomplished using dehydrogenation catalysts like Pd/C at elevated temperatures. acs.org
Similar to the Bischler-Napieralski reaction, microwave-assisted protocols have been developed for the Pictet-Spengler reaction, offering improved yields and shorter reaction times, making it a more efficient pathway for generating libraries of substituted tetrahydroisoquinolines. acs.orgorganic-chemistry.orgresearchgate.net
Table 1: Comparison of Microwave-Assisted Classical Reactions
| Reaction | Typical Substrates | Key Reagents/Conditions | Intermediate | Final Product (after oxidation) | Ref. |
| Bischler-Napieralski | β-arylethylamide | POCl₃, Toluene, Microwave (140°C, 30 min) | 3,4-Dihydroisoquinoline | Substituted Isoquinoline | acs.org |
| Pictet-Spengler | β-arylethylamine, Aldehyde | No solvent, TFA, Microwave (140°C, 10-30 min) | 1,2,3,4-Tetrahydroisoquinoline | Substituted Isoquinoline | acs.org |
Pomeranz–Fritsch Cyclization Approaches
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgchemistry-reaction.com A key modification, the Schlittler-Muller reaction, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, which allows for the synthesis of C1-substituted isoquinolines. thermofisher.comchem-station.com By employing a benzylamine that is appropriately substituted at the benzylic carbon (the future C-1 of the isoquinoline), one can introduce various functional groups. For the synthesis of the target ester, a starting material like ethyl 2-amino-2-phenylacetate could potentially be used, although this adaptation is less common.
Bobbitt Reaction Procedures
The Bobbitt reaction is a modification of the Pomeranz–Fritsch synthesis that yields 1,2,3,4-tetrahydroisoquinolines. thermofisher.comwikipedia.org The reaction involves the hydrogenation of the intermediate iminoacetal to an aminoacetal prior to the acid-catalyzed cyclization. beilstein-journals.org This method allows for the synthesis of 1-substituted tetrahydroisoquinolines. wikipedia.org A combination of the Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been developed for preparing C-1 substituted tetrahydroisoquinoline-1-carboxylic acids. nih.govbeilstein-journals.org This sequence involves reacting an aminoacetaldehyde acetal (B89532), a boronic acid, and glyoxylic acid to form a substrate suitable for the subsequent cyclization. nih.gov The resulting tetrahydroisoquinoline-1-carboxylic acid can then be esterified and aromatized to provide the desired this compound.
Modern Synthetic Approaches and Catalytic Strategies
Modern synthetic chemistry has introduced powerful catalytic methods, particularly those employing transition metals like palladium, to construct and functionalize the isoquinoline ring with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have emerged as a highly versatile and powerful tool for the synthesis of complex heterocyclic molecules, including substituted isoquinolines. These methods offer advantages over classical routes by providing access to a wider range of substitution patterns under milder conditions.
One of the most direct strategies for synthesizing this compound is through the palladium-catalyzed carbonylative coupling of a 1-haloisoquinoline (e.g., 1-iodoisoquinoline). In a reaction analogous to aminocarbonylation, a 1-haloisoquinoline can be reacted with carbon monoxide and ethanol (B145695) in the presence of a palladium catalyst and a suitable ligand to directly afford the ethyl ester. mdpi.com Studies on the synthesis of isoquinoline-1-carboxamides have shown that catalysts like Pd(OAc)₂ with phosphine ligands such as PPh₃ or bidentate ligands like Xantphos are highly effective for this transformation under mild conditions (e.g., 1 bar CO, 50 °C). mdpi.comresearchgate.net This methodology is chemoselective and provides good to high yields. mdpi.com
Table 2: Conditions for Pd-Catalyzed Carbonylation of 1-Iodoisoquinoline (B10073)
| Catalyst System | Nucleophile | Conditions | Product Type | Yield | Ref. |
| Pd(OAc)₂ / 2 PPh₃ | Simple amines | 1 bar CO, 50°C, DMF, 2-8 h | Isoquinoline-1-carboxamide (B73039) | Good | mdpi.com |
| Pd(OAc)₂ / Xantphos | Aromatic amines | 1 bar CO, 50°C, DMF, 8 h | Isoquinoline-1-carboxamide | High | researchgate.net |
| Pd(OAc)₂ / PPh₃ | Ethanol (inferred) | 1 bar CO, 50°C, DMF | This compound | N/A | mdpi.com |
Alternative palladium-catalyzed approaches build the isoquinoline ring itself in a convergent manner. Annulation reactions that combine multiple components are particularly powerful. For example, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters can produce substituted hydroisoquinolones, which are precursors to isoquinolines. mdpi.com Another elegant strategy involves the sequential palladium-catalyzed α-arylation of ketones with ortho-haloaldehydes, followed by a cyclization/aromatization step to furnish polysubstituted isoquinolines. researchgate.net These cascade or one-pot procedures allow for the rapid assembly of complex isoquinoline structures from readily available starting materials. researchgate.netacs.org
One-Pot and Domino Reactions for Isoquinoline Ring Construction
One-pot and domino (or cascade) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple transformations in a single synthetic operation without isolating intermediates. researchgate.net Several such strategies have been developed for the construction of the isoquinoline ring.
A notable example is a rhodium(III)-catalyzed one-pot, three-component reaction of an N-methoxybenzamide, an α-diazoester, and an alkyne to furnish isoquinoline derivatives. researchgate.net Another efficient protocol involves a gold(III)-mediated domino reaction of readily available 2-alkynylbenzamides with ammonium acetate, which proceeds under mild conditions. organic-chemistry.org Palladium catalysis can also initiate domino sequences; for instance, an intramolecular syn-oxypalladation followed by olefin insertion and C-Cl bond formation can generate two heterocyclic rings and three new bonds in a single process. researchgate.net These methods enable the rapid assembly of complex, multi-substituted isoquinoline structures from simple starting materials. organic-chemistry.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of each component, are highly valued for their synthetic efficiency and atom economy. nih.govnih.gov They provide a powerful platform for generating molecular diversity and complexity in a single step. nih.gov
Several MCR strategies have been successfully applied to the synthesis of isoquinoline-based frameworks:
Imidazo[2,1-a]isoquinoline Synthesis: A multicomponent cascade cyclization involving isoquinolin-1-amine, an acetophenone, and either 1,2-diphenyldiselane or sodium arylsulfinates yields selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov
Pyrrolo[2,1-a]isoquinoline (B1256269) Synthesis: A three-component synthesis of coumarin-based pyrrolo[2,1-a]isoquinoline carbaldehydes involves the reaction of isoquinoline, 2-bromoacetophenone, and an aldehyde. nih.gov This proceeds via the formation of an isoquinolinium ylide intermediate. nih.gov
Dispiro Isoquinoline Synthesis: Isatin, tetrahydroisoquinoline, and a dipolarophile can react in a multicomponent pathway to generate complex dispiro isoquinoline scaffolds via a 1,3-dipolar cycloaddition. nih.gov
General Isoquinoline Synthesis: A three-component reaction of aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), provides a rapid method for assembling multisubstituted isoquinolines. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a key technology for accelerating chemical reactions. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. mdpi.comresearchgate.net
This technology has been effectively applied to the synthesis of isoquinolines and related heterocycles:
An efficient palladium-catalyzed reaction of N-propargyl oxazolidines to construct 4-substituted isoquinolines is achieved under microwave irradiation, with optimal conditions being 100 °C for 30 minutes. nih.govresearchgate.net
Sequential coupling-imination-annulation reactions involving ortho-bromoarylaldehydes and terminal alkynes can be performed under microwave irradiation to yield substituted isoquinolines. organic-chemistry.org
The synthesis of various quinoline (B57606), isoquinoline, quinoxaline, and quinazoline (B50416) derivatives has been accomplished using microwave-assisted methods. nih.gov
In a related synthesis of ethyl-quinolon-4-one-3-carboxylates, microwave irradiation was found to be a fast and efficient method for the cyclization step.
Solvent-Free and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize environmental impact. nih.govresearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and solvent-free reaction conditions. nih.govresearchgate.net
Benign Solvents: The use of non-volatile and biodegradable solvents like polyethylene glycol (PEG) has been established for the synthesis of isoquinolines via Ru-catalyzed annulation, making the protocol more environmentally friendly. researchgate.net Water has also been used as a green solvent for four-component reactions to synthesize pyrido-[2,1-a]-isoquinoline derivatives at ambient temperature. nih.gov
Solvent-Free Reactions: A green, solvent-free method for synthesizing pyrrolo-[2,1-a]-isoquinoline derivatives has been reported. nih.gov This four-component reaction uses KF/Clinoptilolite nanoparticles as a reusable catalyst and proceeds at room temperature. nih.gov
Recyclable Catalysts: The development of recyclable catalytic systems, such as magnetic Cu-MOF-74, for microwave-assisted synthesis of 1-aminoisoquinolines further enhances the sustainability of these processes. nih.gov
These approaches fulfill several green chemistry principles, including waste prevention, efficient catalysis, and the use of safer solvents and reaction conditions. nih.gov
Photochemical and Electrochemical Synthetic Methods
Photochemical and electrochemical methods are emerging as powerful and sustainable alternatives to traditional synthesis, utilizing light or electricity as clean reagents to drive chemical transformations. nih.govresearchgate.net
Photochemical Synthesis: Visible-light-induced photocatalytic radical cascade cyclization has been employed for the synthesis of indolo-[2,1-a]-isoquinoline derivatives. nih.gov This method uses alkyl 2-mercaptothiazolinium salts as alkylating agents and proceeds under oxidant- and base-free conditions. nih.gov Studies on related quinoline derivatives, such as ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, have shown that UVA irradiation can generate reactive oxygen species, indicating the potential for photoinduced reactivity in this class of compounds. researchgate.netnih.gov
Electrochemical Synthesis: Electrochemical strategies are considered promising green alternatives. nih.gov By using electrons as clean reactants, these techniques can minimize waste and avoid the use of hazardous reagents. Electrochemical synthesis often proceeds under mild conditions and can be powered by renewable energy sources, making it a highly sustainable approach. researchgate.net
Regioselective Synthesis of Substituted this compound Derivatives
Achieving regiocontrol in the synthesis of substituted isoquinolines is a significant challenge. Modern synthetic methods, particularly those employing transition-metal catalysis, have provided powerful tools to address this. Palladium-catalyzed reactions have emerged as a robust strategy for the regioselective synthesis of isoquinoline derivatives.
Another versatile method for constructing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This process forms eneamido anion intermediates that can be trapped in situ with various electrophiles, leading to a diverse range of polysubstituted isoquinolines. nih.gov This approach is particularly powerful as it allows for the convergent assembly of up to four components in a single operation, providing rapid access to complex structures that are otherwise difficult to synthesize. harvard.edu
Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline in the presence of various amines has been developed for the synthesis of isoquinoline-1-carboxamides. mdpi.com While this method directly produces amides, it highlights a regioselective functionalization at the C-1 position, which is a crucial step towards obtaining the corresponding ethyl carboxylate derivatives through subsequent transformations.
| Method | Key Reagents | Advantages | Reported Yields |
|---|---|---|---|
| Palladium-Catalyzed α-Arylation/Cyclization | Aryl bromides, ketones, Pd catalyst (e.g., Pd(OAc)₂, ligands), base | High regioselectivity, broad substrate scope (electron-rich and -poor), good to excellent yields. nih.gov | 69–97% nih.gov |
| Condensation of Lithiated Aldimines with Nitriles | o-Tolualdehyde tert-butylimines, nitriles, organolithium reagents, electrophiles | Convergent multi-component assembly, access to highly substituted isoquinolines. nih.govharvard.edu | 45% for a four-component assembly. harvard.edu |
| Palladium-Catalyzed Aminocarbonylation | 1-Iodoisoquinoline, amines, CO, Pd catalyst (e.g., Pd(OAc)₂/PPh₃) | Direct C-1 functionalization, mild reaction conditions. mdpi.com | 55–89% (for amides) mdpi.com |
Synthesis of Fused Isoquinoline Systems Incorporating Ethyl Carboxylate Moieties
Fusing additional heterocyclic rings to the isoquinoline core generates novel chemical scaffolds with unique three-dimensional structures and potential biological activities. The incorporation of an ethyl carboxylate group into these fused systems provides a key functional group for further derivatization.
Pyrrolo[2,1-a]isoquinoline Derivatives
The pyrrolo[2,1-a]isoquinoline framework is present in numerous bioactive natural products. A highly efficient method for the synthesis of these derivatives involves a one-pot, three-component 1,3-dipolar cycloaddition reaction. This reaction typically utilizes isoquinoline, a 2-bromoacetophenone derivative, and an acetylenic dipolarophile, such as ethyl propiolate. nih.gov The reaction proceeds via the in situ generation of an isoquinolinium ylide, which then undergoes a cycloaddition with the dipolarophile. This methodology allows for the rapid construction of substituted pyrrolo[2,1-a]isoquinolines, including those bearing an ethyl carboxylate group at the 1-position, in good yields. nih.gov
For example, the reaction of isoquinoline, various phenacyl bromides, and ethyl propiolate in refluxing 1,2-epoxypropane can yield a range of ethyl 3-aroyl-pyrrolo[2,1-a]isoquinoline-1-carboxylates.
| Aroyl Group | Yield | Melting Point (°C) |
|---|---|---|
| 3-Nitrobenzoyl | 78% | 203–205 |
| 2-Nitrobenzoyl | 69% | 186–187 |
| 1-Naphthoyl | 72% | 162–164 |
| 2-Hydroxybenzoyl | 64% | 152–154 |
Thieno[2,3-c]isoquinoline Derivatives
The thieno[2,3-c]isoquinoline scaffold represents a class of sulfur-containing heterocyclic compounds with interesting pharmacological potential. The synthesis of these systems can be achieved through multi-step sequences starting from appropriately substituted precursors. For instance, various 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines have been synthesized from 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. While specific examples incorporating an ethyl carboxylate group are less common in the literature, the general synthetic strategies often involve the construction of a substituted isoquinoline or tetrahydroisoquinoline ring followed by the annulation of the thiophene ring. The Gewald reaction, which utilizes elemental sulfur, a ketone or aldehyde, and an active methylene (B1212753) nitrile, is a classic method for thiophene ring formation and could be adapted for this purpose.
Imidazo[5,1-a]isoquinoline Derivatives
Imidazo[5,1-a]isoquinolines are nitrogen-rich fused heterocyclic systems. Their synthesis can be accomplished through condensation-cyclization reactions. A one-pot tandem annulation of o-cyanobenzaldehydes with o-phenylenediamine derivatives has been reported for the synthesis of amino-functionalized benzo nih.govthieme-connect.deimidazo[2,1-a]isoquinolines. mdpi.com This methodology has been successfully applied to the synthesis of ethyl 5-aminobenzo nih.govthieme-connect.deimidazo[2,1-a]isoquinoline-6-carboxylate and its analogues. mdpi.com The reaction proceeds under relatively mild conditions and provides a direct route to these complex fused systems.
| Compound | Substituents on Benzo Ring | Yield |
|---|---|---|
| 4a | None | 66% |
| 4c | 9,10-dimethyl | 55% |
| 4e | Naphtho fusion | 30% |
Synthesis of Tetrahydroisoquinoline and Dihydroisoquinoline Carboxylate Analogues
The partial or full reduction of the isoquinoline ring system leads to dihydroisoquinoline (DHIQ) and tetrahydroisoquinoline (THIQ) scaffolds, which are prevalent in a vast number of alkaloids and synthetic drugs.
The synthesis of THIQ derivatives can be achieved through various classical methods, including the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler condensation involves the reaction of a phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. researchgate.net The Bischler-Napieralski reaction, on the other hand, involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride, which typically yields a 3,4-dihydroisoquinoline intermediate that can be subsequently reduced to the corresponding tetrahydroisoquinoline. thieme-connect.de
A diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported, combining the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com Although this synthesis yields the carboxylic acid, standard esterification procedures can be applied to obtain the corresponding ethyl ester.
Dihydroisoquinoline analogues can be prepared as intermediates in the synthesis of other fused systems. For example, 4-((3,4-dihydro-6,7-dimethoxyisoquinolin-1-yl)methyl)phenol was synthesized as an intermediate via the Bischler-Napieralski reaction of the corresponding amide. thieme-connect.de This DHIQ intermediate was then used to synthesize pyrrolo[2,1-a]isoquinoline derivatives. thieme-connect.de
Synthesis of Specific this compound Analogues and Intermediates
The synthesis of specific analogues often requires multi-step procedures tailored to the desired substitution pattern. For example, the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones has been reported. The key aldehyde intermediates in these syntheses were generated by the oxidation of the corresponding 1-methylisoquinoline derivatives using selenium dioxide. These aldehydes are direct precursors to ethyl isoquinoline-1-carboxylates via oxidation to the carboxylic acid followed by esterification.
The synthesis of ethyl 1,4-disubstituted isoquinoline-3-carboxylate derivatives has been achieved in a four-step sequence utilizing a Suzuki reaction as the key step. While this produces the 3-carboxylate isomer, the palladium-catalyzed cross-coupling methodologies employed are indicative of the powerful strategies available for constructing substituted isoquinoline cores that could be adapted for the synthesis of 1-carboxylate analogues.
Halogenated Ethyl Isoquinoline-1-carboxylates
The synthesis of halogenated ethyl isoquinoline-1-carboxylates typically proceeds by first preparing a halogenated isoquinoline precursor, which is then elaborated to introduce the ethyl carboxylate group at the C-1 position. Direct halogenation of the parent ester is less common. Key precursors, such as 1-chloroisoquinoline, can be synthesized effectively from isoquinoline-N-oxide.
One established method involves the treatment of isoquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is generally heated to reflux overnight. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is neutralized and extracted. Purification by column chromatography yields 1-chloroisoquinoline in high yield, often around 85%. chemicalbook.com
Another versatile approach allows for the preparation of various 1-haloisoquinolines through the dealkylative diazotization of 1-tert-butylaminoisoquinoline derivatives in the presence of halide ions. harvard.edu This method provides access to a broader range of halogenated isoquinolines.
Once the 1-haloisoquinoline precursor is obtained, the ethyl carboxylate can be introduced via the Reissert reaction. wikipedia.org In a modified, anhydrous version of this reaction, the 1-haloisoquinoline is reacted with an acid chloride, such as ethyl chloroformate, and trimethylsilyl cyanide, often with a catalytic amount of aluminum chloride in a solvent like methylene chloride. clockss.org This forms a Reissert compound, specifically a 2-(ethoxycarbonyl)-1-cyano-1,2-dihydroisoquinoline derivative. Subsequent acid-catalyzed hydrolysis of this intermediate yields the target this compound with the halogen substituent intact. wikipedia.org
Table 1: Synthesis of Halogenated Isoquinoline Precursors
| Starting Material | Reagents | Conditions | Product | Yield | Citations |
|---|---|---|---|---|---|
| Isoquinoline-N-oxide | Phosphorus oxychloride (POCl₃) | Reflux at 105°C, overnight | 1-Chloroisoquinoline | 85% | chemicalbook.com |
| 1-tert-Butylaminoisoquinoline | Diazotizing agent, Halide ions | Dealkylative diazotization | 1-Haloisoquinoline | N/A | harvard.edu |
Hydroxy and Substituted Phenyl/Phenoxy Isoquinoline-3-carboxylates
The synthesis of isoquinoline-3-carboxylate derivatives bearing hydroxy, phenyl, or phenoxy substituents often employs intramolecular cyclization or cross-coupling strategies.
A powerful method for forming the isoquinoline-3-carboxylate core is the intramolecular aza-Wittig reaction. thieme-connect.de This reaction proceeds under mild, neutral conditions from 3-(2-acylphenyl)-2-azidoacrylate precursors. thieme-connect.de The azide is reacted with a phosphine, such as triethyl phosphite, to form an intermediate iminophosphorane. thieme-connect.de This intermediate then undergoes aza-Wittig cyclization to furnish the isoquinoline ring system with the carboxylate at the C-3 position in good yields (74-98%). thieme-connect.de
For the introduction of phenyl substituents at the C-3 position, Suzuki cross-coupling reactions are highly effective. This approach often starts with a 3-hydroxyisoquinoline derivative. The hydroxyl group can be converted to a more reactive triflate group. This triflate then serves as a substrate for a palladium-catalyzed Suzuki coupling reaction with an appropriately substituted phenylboronic acid, yielding the 3-phenylisoquinoline derivative. msu.edu
Table 2: Synthetic Methods for Isoquinoline-3-carboxylate Analogues
| Method | Starting Material | Key Reagents | Product | Yield | Citations |
|---|---|---|---|---|---|
| Intramolecular Aza-Wittig | 3-(2-Acylphenyl)-2-azidoacrylate | Triethyl phosphite | Ethyl Isoquinoline-3-carboxylate | 74-98% | thieme-connect.de |
| Suzuki Coupling | 3-Hydroxyisoquinoline triflate | Phenylboronic acid, Pd catalyst | 3-Phenylisoquinoline derivative | N/A | msu.edu |
Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives
Isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives are synthesized through a multi-step sequence that begins with a substituted 1-methylisoquinoline. This pathway involves the conversion of the methyl group into an aldehyde, followed by condensation with thiosemicarbazide.
The synthesis often starts with a precursor like 4-bromo-1-methylisoquinoline. harvard.eduwikipedia.org This starting material can undergo nucleophilic substitution with amines (e.g., ammonium hydroxide, methylamine) to produce 4-amino-substituted 1-methylisoquinolines. harvard.eduwikipedia.org The methyl group is then oxidized to a carboxaldehyde. A common reagent for this transformation is selenium dioxide (SeO₂). wikipedia.orgacs.org
The final step is the condensation of the resulting isoquinoline-1-carboxaldehyde with thiosemicarbazide. wikipedia.orgacs.org This reaction forms the thiosemicarbazone derivative, which typically precipitates from the reaction mixture and can be purified by crystallization. harvard.eduwikipedia.org This synthetic route has been used to produce a variety of derivatives, including 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone. wikipedia.orgacs.org
Table 3: Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazones
| Precursor | Key Synthesis Steps | Intermediate | Final Reagent | Product | Citations |
|---|---|---|---|---|---|
| 4-Bromo-1-methylisoquinoline | 1. Amination (e.g., with NH₄OH) 2. Oxidation of methyl group | 4-Aminoisoquinoline-1-carboxaldehyde | Thiosemicarbazide | 4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | harvard.eduwikipedia.orgacs.org |
| 1,5-Dimethylisoquinoline | 1. N-Oxidation 2. Rearrangement & Hydrolysis 3. Acetylation 4. Oxidation of 1-methyl group | 4-Acetoxy-5-methylisoquinoline-1-carboxaldehyde | Thiosemicarbazide | 4-Acetoxy-5-methylisoquinoline-1-carboxaldehyde thiosemicarbazone | wikipedia.orgacs.org |
Selenolo[2,3-b]quinoline Carboxylate Derivatives
The synthesis of ethyl selenolo[2,3-b]quinoline carboxylate derivatives can be achieved efficiently through a one-pot reaction. This method constructs the selenium-containing heterocyclic ring and attaches the ethyl carboxylate group in a single synthetic operation.
The process begins with a substituted 2-chloro-3-cyanoquinoline. This precursor reacts with sodium hydrogen selenide (NaHSe). The selenide acts as a nucleophile, displacing the chlorine atom and initiating the formation of the selenophene ring fused to the quinoline core.
Following the formation of the selenolo[2,3-b]quinoline intermediate, ethyl chloroacetate is added to the reaction mixture. This reagent alkylates the selenium-containing ring system, leading to the formation of the final ethyl carboxylate derivative. This one-pot synthesis is a powerful method for accessing these complex polycyclic aromatic systems.
Table 4: One-Pot Synthesis of Ethyl Selenolo[2,3-b]quinoline Carboxylate
| Starting Material | Reagent 1 | Reagent 2 | Product | Citations |
|---|---|---|---|---|
| 2-Chloro-3-cyano-4-methylquinoline | Sodium hydrogen selenide (NaHSe) | Ethyl chloroacetate | Ethyl 3-amino-4-methylselenolo[2,3-b]quinoline-2-carboxylate |
Reactivity and Mechanistic Investigations of Ethyl Isoquinoline 1 Carboxylate
Electrophilic and Nucleophilic Reactivity of the Isoquinoline (B145761) Ring System
The reactivity of the isoquinoline ring is dictated by the fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring. gcwgandhinagar.com This electronic dichotomy directs the regioselectivity of substitution reactions. The nitrogen atom imparts a pyridine-like character, making the heterocyclic ring susceptible to nucleophilic attack, while the carbocyclic ring retains benzene-like characteristics, favoring electrophilic substitution. gcwgandhinagar.comimperial.ac.uk
Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline ring occur preferentially at the C5 and C8 positions of the benzene ring. shahucollegelatur.org.inyoutube.comquimicaorganica.org This is because attack at these positions results in the formation of the most stable Wheland intermediates, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In contrast, nucleophilic substitution takes place on the electron-deficient heteroaromatic ring, primarily at the C1 position. shahucollegelatur.org.inyoutube.com The presence of the electron-withdrawing nitrogen atom makes this position the most electrophilic and thus the most susceptible to attack by nucleophiles.
| Reaction Type | Position of Attack | Reason | Example Reaction |
|---|---|---|---|
| Electrophilic Substitution | C5 and C8 | Higher electron density on the carbocyclic ring; formation of stable intermediates. quimicaorganica.org | Nitration, Bromination, Sulfonation. shahucollegelatur.org.in |
| Nucleophilic Substitution | C1 | Electron-deficient heterocyclic ring due to the nitrogen atom. shahucollegelatur.org.in | Chichibabin amination, Ziegler reaction. shahucollegelatur.org.in |
The quaternization of the nitrogen atom in isoquinoline to form an isoquinolinium salt significantly enhances the electrophilicity of the heterocyclic ring. rsc.org This activation makes the C1 position exceptionally reactive towards a wide range of nucleophiles. The reaction of isoquinolinium salts with nucleophiles is a fundamental strategy for the synthesis of 1,2-dihydroisoquinoline (B1215523) derivatives. nih.govclockss.org
For instance, N-alkyl isoquinolinium salts readily undergo 1,2-addition with nucleophilic reagents. nih.gov The presence of an electron-withdrawing group, such as an ethoxycarbonyl function at the C3 position, can further influence the stability and reactivity of these salts, facilitating the synthesis of novel 1,2-disubstituted 1,2-dihydroisoquinolines. nih.gov The reduction of functionalized quaternary isoquinolinium salts with reagents like sodium borohydride (B1222165) also proceeds smoothly at the C1 position to yield the corresponding dihydro compounds. nih.gov These transformations highlight the utility of isoquinolinium salts as versatile intermediates in the construction of complex heterocyclic systems. rsc.org
The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows it to act as a Lewis base, coordinating with Lewis acids. This interaction can be used to catalyze reactions or modify the reactivity of the ring system. For example, Lewis acids such as Mg(ClO₄)₂ or Cu(OTf)₂ can act as efficient catalysts for various transformations involving carboxylic acids and their derivatives. organic-chemistry.org
In the context of ethyl isoquinoline-1-carboxylate, the molecule presents two potential coordination sites for a Lewis acid: the isoquinoline nitrogen and the carbonyl oxygen of the ester group. This chelation can play a crucial role in activating the molecule. Specifically, coordination with a Lewis acid like copper(II) triflate (Cu(OTf)₂) has been shown to be key in promoting glycosylation reactions where glycosyl isoquinoline-1-carboxylate serves as a glycosyl donor. nih.gov The Lewis acid activates the ester, facilitating its departure as a leaving group.
Reaction Mechanisms in Derivative Formation
The synthesis of isoquinoline derivatives often involves intricate reaction mechanisms, including various cyclization strategies that build the core heterocyclic structure.
Radical cyclization offers a powerful and modern approach to constructing the isoquinoline skeleton, often under mild conditions that tolerate a wide range of functional groups. thieme.de One strategy involves a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes to produce 1-alkylisoquinolines. thieme.de Another approach utilizes a visible-light-induced radical cascade cyclization to synthesize the indolo[2,1-a]isoquinoline core structure, a transformation noted for its mild conditions and excellent functional group tolerance. rsc.org
Mechanistic studies, including experiments with radical scavengers like TEMPO, have confirmed that some cyclization-deoxygenation reactions for synthesizing isoquinolines proceed through a radical pathway. thieme-connect.de These methods provide an efficient alternative to traditional, often harsh, synthetic routes like the Bischler-Napieralski or Pictet-Spengler reactions. thieme.de
Intramolecular cyclization is a cornerstone of isoquinoline synthesis. The Bischler-Napieralski reaction, for example, involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can be subsequently oxidized or reduced. clockss.orgacs.org More contemporary methods include copper-catalyzed intramolecular cyclizations of (E)-2-alkynylaryl oxime derivatives, which can selectively yield either isoquinolines or isoquinoline N-oxides under mild conditions in water. nih.govrsc.orgsemanticscholar.orgresearchgate.net The proposed mechanism for this transformation involves an initial Cu(I)-catalyzed intramolecular cyclization, followed by either N-O or O-H bond cleavage depending on the substrate's protecting group. nih.govrsc.org
The Ugi-azide four-component reaction (UA-4CR) provides a pathway to highly functionalized tetrazoles. nih.govbeilstein-journals.org This reaction can be ingeniously combined with subsequent cyclization steps to build complex isoquinoline-containing scaffolds. For instance, a one-pot sequence involving an Ugi-azide reaction followed by an intramolecular Heck reaction has been developed to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline systems. nih.gov Similarly, combining the Ugi-azide reaction with a rhodium(III)-catalyzed annulation allows for the efficient synthesis of tetrazole-isoquinolone hybrids. beilstein-journals.org These multi-component strategies are highly valued for their ability to generate molecular diversity and complexity in a single synthetic operation. nih.gov
Applications as Glycosyl Donors in Complex Carbohydrate Synthesis
A novel and significant application of the isoquinoline-1-carboxylate moiety is its use as a leaving group in the synthesis of complex carbohydrates. nih.gov A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a new glycosidic bond, and it must possess a good leaving group at the anomeric position. wikipedia.org
Researchers have developed glycosyl isoquinoline-1-carboxylates as innovative, benchtop-stable glycosyl donors. nih.gov The glycosylation reaction is promoted by an inexpensive copper(II) triflate (Cu(OTf)₂) catalyst under mild and neutral conditions. The mechanism involves chelation-assisted activation by the copper salt. A key advantage of this system is that the byproduct, copper isoquinoline-1-carboxylate salt, precipitates out of the solution, effectively rendering the leaving group "traceless" in the reaction mixture and simplifying purification. nih.gov This methodology is orthogonal to other glycosylation methods, such as those promoted by gold catalysts, enabling iterative and efficient synthesis of oligosaccharides from stable building blocks. nih.gov
| Component | Role in Glycosylation | Key Features |
|---|---|---|
| Glycosyl Isoquinoline-1-carboxylate | Glycosyl Donor nih.gov | Benchtop stable, readily available. nih.gov |
| Cu(OTf)₂ | Promoter/Catalyst nih.gov | Inexpensive Lewis acid, promotes reaction under mild conditions. nih.gov |
| Isoquinoline-1-carboxylate | Leaving Group nih.gov | Precipitates as a copper salt, becoming a "traceless" byproduct. nih.gov |
Chelation-Assisted Glycosylation Mechanisms
Glycosyl isoquinoline-1-carboxylates have been identified as novel and benchtop-stable glycosyl donors. nih.gov The glycosylation reaction is effectively promoted by the addition of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) salt under mild conditions. nih.govresearchgate.net The mechanism hinges on the formation of a five-membered chelate ring involving the copper cation, the nitrogen atom of the isoquinoline ring, and the carbonyl oxygen of the ester group. lookchem.com This chelation serves to weaken the anomeric C-O bond, thereby activating the glycosyl donor for nucleophilic attack by an acceptor alcohol. lookchem.com
A significant feature of this process is that the copper isoquinoline-1-carboxylate salt precipitates out of the reaction mixture. nih.govresearchgate.net This precipitation renders the leaving group effectively "traceless" in the solution, simplifying the reaction workup. nih.govresearchgate.net Furthermore, the precipitated metal complex has been observed to absorb the proton generated from the acceptor alcohol, which maintains the reaction mixture at a neutral pH. nih.govresearchgate.net The choice of isoquinoline-1-carboxylate as the leaving group is strategic; the bulky substituent at the 3-position of the analogous pyridine-2-carboxylate scaffold was found to be crucial in preventing undesired side reactions such as transesterification. lookchem.com
The efficiency of this copper-promoted glycosylation is dependent on the amount of catalyst used. While 60 mol% of Cu(OTf)₂ is sufficient for high yields in many cases, the glycosylation of disarmed donors with secondary alcohols may require a higher catalyst loading of up to 120 mol% to achieve optimal results. researchgate.net
Table 1: Key Features of Chelation-Assisted Glycosylation with Isoquinoline-1-carboxylate Donors
| Feature | Description |
| Glycosyl Donor | Glycosyl isoquinoline-1-carboxylate |
| Promoter | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) |
| Reaction Conditions | Mild and neutral |
| Key Mechanistic Step | Chelation of Cu²⁺ to the isoquinoline nitrogen and carbonyl oxygen |
| Leaving Group | Precipitated copper isoquinoline-1-carboxylate salt (traceless) |
Photochemical Reactivity and Reactive Oxygen Species Generation
While specific studies on the photochemical reactivity of this compound are not extensively detailed in the provided search results, the photochemical behavior of structurally related quinoline (B57606) derivatives can provide insights into potential reaction pathways. The photoexcitation of certain quinoline compounds is known to induce the formation of reactive oxygen species (ROS). nih.govnih.gov
Photoinduced Generation of Superoxide (B77818) Radical Anion
The photoexcitation of certain quinoline derivatives with UVA light can lead to the generation of the superoxide radical anion (O₂⁻). nih.govnih.gov This process typically occurs through a Type I photochemical mechanism. In this mechanism, the photosensitizer (in this case, the quinoline derivative) in its excited state interacts with a substrate molecule, often through electron transfer, to produce radical ions. The resulting radical anion of the photosensitizer can then transfer an electron to molecular oxygen (³O₂) to form the superoxide radical anion. nih.govnih.gov The formation of superoxide can be detected and studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy with appropriate spin traps. nih.govucl.ac.uk
Singlet Oxygen Detection and Mechanisms (Type I and Type II)
In addition to the superoxide radical anion, photoexcitation of quinoline derivatives can also lead to the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.govnih.gov The generation of singlet oxygen can proceed through two primary mechanisms:
Type I Mechanism: As described above, the interaction of the excited photosensitizer with a substrate can lead to radical ion formation. Subsequent reactions can indirectly lead to the formation of other ROS, including singlet oxygen.
Type II Mechanism: In this more direct pathway, the photosensitizer in its excited triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), promoting it to the electronically excited singlet state (¹O₂). nih.gov
The detection of singlet oxygen is challenging due to its short lifetime and high reactivity. nih.gov However, methods such as EPR spectroscopy using specific traps like 4-hydroxy-2,2,6,6-tetramethylpiperidine (TMP) or fluorescent probes like Singlet Oxygen Sensor Green (SOSG) can be employed to confirm its generation. nih.govnih.gov The EPR spectra obtained upon photoexcitation of aerated solutions of certain quinoline derivatives have provided evidence for the efficient activation of molecular oxygen through both Type I and Type II mechanisms. nih.gov
Table 3: Reactive Oxygen Species and Detection Methods
| Reactive Oxygen Species | Generation Mechanism(s) | Common Detection Method(s) |
| Superoxide Radical Anion (O₂⁻) | Type I | Electron Paramagnetic Resonance (EPR) spectroscopy with spin traps |
| Singlet Oxygen (¹O₂) | Type I and Type II | EPR spectroscopy with specific traps (e.g., TMP), Fluorescent probes (e.g., SOSG) |
Structure Activity Relationship Sar Studies of Ethyl Isoquinoline 1 Carboxylate Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of ethyl isoquinoline-1-carboxylate derivatives can be significantly altered by the introduction of various substituents at different positions on the isoquinoline (B145761) core. The type of substituent and its location are pivotal in determining the compound's interaction with biological targets. rsc.org Research has consistently shown that the bioactivity of quinoline (B57606) and isoquinoline scaffolds is directly associated with the substituent's effect on the ring system. rsc.org
The introduction of alkyl, aryl, and heteroaryl groups at various positions on the isoquinoline ring system has a profound impact on biological activity. The size, lipophilicity, and electronic properties of these substituents dictate the nature and strength of interactions with target proteins.
Aryl Substituents: Phenyl groups are common additions. In one study, isoquinoline derivatives featuring 4-methoxy phenyl substitution at the C-3 and C-4 positions demonstrated significant antifungal activity. nih.gov In other cases, merging a 4-anilino-quinazoline structural motif, an isomer of isoquinoline, with other moieties has been a key strategy in developing potent enzyme inhibitors. nih.gov The position of the substituent is crucial; for example, in a series of quinazolinone-2-carboxamides, introducing a substituent at the ortho position of a phenyl ring was found to be detrimental to activity, possibly by inducing an unfavorable conformational change. acs.org
Heteroaryl Substituents: The incorporation of nitrogen-containing heterocyclic rings like triazole into a quinoline scaffold has been shown to produce antileishmanial activity. rsc.org Similarly, thiophenyl sulfonyl isoquinoline derivatives have exhibited inhibitory activity against breast cancer cells. nih.gov
Alkyl Substituents: Simple alkyl groups can also modulate activity. In related quinoline carboxamides, the lipophilicity introduced by cyclic alkyl groups like cyclooctyl was found to be optimal for certain biological activities. mdpi.com
The following table summarizes the observed effects of these substituents in related heterocyclic compounds.
| Substituent Type | Position | Observed Effect on Activity | Compound Class Studied | Source |
|---|---|---|---|---|
| 4-Methoxy Phenyl | C-3 and C-4 | Significant antifungal activity | Isoquinoline Derivatives | nih.gov |
| Thiophenyl Sulfonyl | Not specified | Inhibitory activity against MCF-7 breast cancer cells | Isoquinoline Derivatives | nih.gov |
| Triazole | Not specified | Exhibited antileishmanial activity | Quinoline Derivatives | rsc.org |
| Cyclooctyl | N-substituent | Optimal lipophilicity for PET-inhibiting activity | Quinoline-2-carboxamides | mdpi.com |
| Ortho-substituent on Phenyl Ring | R4 position | Deleterious to antiplasmodial activity | Quinazolinone-2-carboxamides | acs.org |
The ethyl carboxylate group at the C-1 position is a defining feature of the parent molecule and plays a significant role in its biological profile. This moiety can act as a crucial hydrogen bond acceptor, anchoring the ligand into the binding pocket of a target enzyme or receptor. The oxygen atoms of the carbonyl and ester groups can form strong electrostatic interactions with amino acid residues like arginine, lysine, or asparagine.
The ester itself can be subject to hydrolysis by esterases in the body, which can be a factor in the compound's metabolic stability and duration of action. In some drug development programs, ester groups are intentionally used to create prodrugs. For instance, converting a related compound to a heptyl ester was shown to increase bioavailability. wikipedia.org Conversely, in other contexts, this lability can be a disadvantage. The size of the alkyl group on the ester (ethyl in this case) can also influence steric interactions within the binding site. Replacing the ethyl group with larger or smaller alkyl groups would be a standard step in a medicinal chemistry campaign to probe the size of the binding pocket.
The addition of halogens and other small functional groups is a common strategy to fine-tune the electronic properties and lipophilicity of a drug candidate.
Halogenation: Introducing halogen atoms like chlorine (Cl), fluorine (F), or bromine (Br) can significantly enhance biological activity. This is often attributed to several factors: increased lipophilicity which can improve membrane permeability, and the ability to form halogen bonds, which are specific non-covalent interactions with protein targets. For example, studies on related quinoline derivatives revealed that the presence of a chloro-substituent enhanced antileishmanial activity. rsc.org In another example, a dramatic difference in antiplasmodial potency was observed between a fluorinated compound and its non-fluorinated analogue, with the non-fluorinated version being 378 times more potent, highlighting the profound and sometimes unpredictable impact of halogenation. acs.org
Other Functional Groups: Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can also modulate activity. They can act as hydrogen bond donors or acceptors and alter the polarity and solubility of the compound. For instance, the synthesis of tricyclic isoquinoline derivatives from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) serves as a basis for creating novel antibacterial agents, indicating the importance of these methoxy groups on the core structure. mdpi.com
| Functional Group | Observed Effect on Activity | Compound Class Studied | Source |
|---|---|---|---|
| Chloro | Enhanced antileishmanial activity | Quinoline Derivative | rsc.org |
| Fluorine | Drastically altered (negatively in this case) antiplasmodial potency compared to non-fluorinated analogue | Quinazolinone-2-carboxamide | acs.org |
| Dimethoxy | Serves as a core structure for derivatives with antibacterial activity | Tricyclic Isoquinoline Derivatives | mdpi.com |
| O-(3-hydroxypropyl) | Exhibited the best antitumor activity in its series | Substituted isoquinolin-1-ones | nih.gov |
Molecular Features Determining Multi-Target Efficacy
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Therefore, compounds that can interact with several targets simultaneously—known as polypharmacology—are of great interest. nih.gov Isoquinoline alkaloids, as a class, are a rich source of such multi-target agents. nih.gov
The molecular features of this compound derivatives that might lead to multi-target efficacy are embedded in the scaffold itself and the "pharmacophoric" pattern of its substituents. The rigid, planar isoquinoline core can serve as a scaffold to present various functional groups in a defined spatial orientation. This allows a single molecule to satisfy the binding requirements of different protein targets. For example, one part of the molecule, such as the heterocyclic nitrogen, might interact with one target, while a substituent at a different position forms key interactions with another. The ability to modulate enzymes like kinases, which share structural similarities in their ATP-binding pockets, is a common example of multi-target effects.
Electronic Structure Descriptors and their Relationship to Activity
Quantitative Structure-Activity Relationship (QSAR) studies use computational chemistry to find mathematical correlations between the chemical structure of a compound and its biological activity. dergipark.org.tr This is often achieved by calculating electronic structure descriptors, which are numerical representations of a molecule's electronic properties. orientjchem.org
For isoquinoline and related heterocyclic derivatives, several electronic descriptors have been shown to correlate with activity:
HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. orientjchem.org These are crucial for forming charge-transfer complexes with biological targets. QSAR models have shown that HOMO and LUMO energies can be significant predictors of anticancer activity. orientjchem.org
Atomic Net Charges: The distribution of electron density across the molecule, represented by atomic net charges, determines electrostatic interaction points. QSAR equations have successfully incorporated the net charges of specific carbon and oxygen atoms to predict the inhibitory concentration (IC₅₀) of drug candidates. orientjchem.org
A QSAR study on quinazoline (B50416) analogues, for instance, developed a predictive model for anticancer activity based on the atomic net charges of several atoms and the HOMO/LUMO energies. orientjchem.org Such models provide valuable guidance for designing new derivatives with potentially enhanced activity by suggesting which electronic properties need to be modified. researchgate.net
| Electronic Descriptor | Definition | Relevance to Biological Activity | Source |
|---|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Correlates with reactivity and ability to interact with electron-deficient sites on a target. Used in QSAR models for anticancer activity. | orientjchem.org |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack and interaction with electron-rich sites. Used in QSAR models for anticancer activity. | orientjchem.org |
| Atomic Net Charge (q) | The electrical charge on an individual atom in the molecule. | Determines sites for electrostatic interactions and hydrogen bonding with the biological target. A key parameter in predictive QSAR equations. | orientjchem.orgresearchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Important for long-range drug-receptor interactions and solubility. It is a key parameter for dipole-dipole interactions. | dergipark.org.tr |
Computational and Spectroscopic Investigations
Molecular Modeling and Dynamics Simulations
Molecular Docking Studies for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of their interaction, often expressed as a binding affinity or docking score.
While specific molecular docking studies exclusively targeting ethyl isoquinoline-1-carboxylate are not extensively documented in publicly available literature, research on structurally related quinoline (B57606) and isoquinoline (B145761) derivatives provides valuable insights into its potential biological targets. For instance, various quinoline derivatives have been investigated as potential anticancer agents, with molecular docking studies suggesting targets such as c-Abl kinase and Epidermal Growth Factor Receptor (EGFR). pensoft.netnih.gov One study on quinoline-amidrazone hybrids identified the c-Abl kinase binding site (PDB code: 1IEP) as a possible target for its anticancer mechanism. pensoft.net Another study on dihydroisoquinoline derivatives identified Leucine Aminopeptidase (LAP) as a target, with docking simulations suggesting that the inhibitor could coordinate with zinc ions and form hydrogen bonds within the active site.
These studies on related compounds suggest that this compound may also exhibit affinity for protein kinases and peptidases, which are crucial in various disease pathways, particularly in cancer. nih.govnih.gov The isoquinoline scaffold is recognized for its potential to interact with a range of biological targets, and the ethyl carboxylate group can participate in hydrogen bonding and other non-covalent interactions, influencing binding affinity and selectivity. Further in silico screening of this compound against a panel of known cancer-related protein targets would be a logical step to precisely identify its biological partners and elucidate its mechanism of action.
| Potential Target Class | Example Target | Significance | Supporting Evidence from Related Compounds |
| Protein Kinases | c-Abl Kinase, EGFR | Cancer, Cell Signaling | Docking of quinoline and isoquinoline derivatives shows favorable binding. pensoft.netnih.gov |
| Peptidases | Leucine Aminopeptidase (LAP) | Cancer, Inflammation | Dihydroisoquinoline derivatives show inhibitory activity and specific binding modes. |
| Nucleic Acids | DNA/RNA | Anticancer | Isoquinoline alkaloids are known to bind to nucleic acids. |
Table 1: Potential Biological Target Classes for this compound Based on Studies of Related Compounds
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key residues involved in maintaining the interaction.
Similarly, MD simulations of antiviral drugs and natural alkaloids with the main protease of SARS-CoV-2 have been used to assess the stability of the docked complexes. nih.gov These studies often analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein to understand their stability and the root-mean-square fluctuation (RMSF) to identify flexible regions.
Given the potential of this compound to interact with protein kinases and other biological targets, MD simulations would be a crucial next step following initial docking studies. Such simulations would provide a more realistic model of the binding event, helping to validate the docking poses and offering a deeper understanding of the energetics and dynamics of the ligand-target interaction. This information is invaluable for the rational design of more potent and selective analogs.
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can provide accurate information about molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.
While a comprehensive DFT study specifically on this compound is not found in the reviewed literature, studies on the parent isoquinoline molecule and related quinoline carboxylate derivatives offer significant insights. A DFT study on isoquinoline using the B3LYP/6-311++G(d,p) level of theory revealed a dipole moment of 2.004 D, indicating a moderate polarity. nih.gov
A study on phenyl quinoline-2-carboxylate and its 2-methoxyphenyl analog, using DFT calculations, provided detailed information on their optimized geometries and the dihedral angles between the quinoline and phenyl rings. mdpi.com Such calculations for this compound would be expected to show a planar isoquinoline ring system with the ethyl carboxylate group having some rotational freedom. Computational analysis of the related ethyl isoquinoline-7-carboxylate suggests that the most stable conformation has the carboxylate group nearly coplanar with the isoquinoline ring to maximize conjugation.
DFT calculations are essential for understanding the fundamental electronic properties of this compound, which in turn dictate its chemical behavior and biological activity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com
A DFT study on the parent isoquinoline molecule calculated the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in a HOMO-LUMO gap of 3.78 eV. nih.gov This relatively large energy gap suggests that isoquinoline itself is a stable molecule. nih.gov Another study on a series of tunable quinoline derivatives also employed FMO analysis to correlate the HOMO-LUMO gap with the reactivity of the compounds. mdpi.com
For this compound, the presence of the electron-withdrawing carboxylate group at the 1-position is expected to influence the energies of the frontier orbitals compared to the parent isoquinoline. It would likely lower both the HOMO and LUMO energy levels, and the precise effect on the HOMO-LUMO gap would require specific calculations. A smaller HOMO-LUMO gap would imply higher reactivity and greater potential for charge transfer interactions, which could be significant for its biological activity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Isoquinoline | -5.581 | 1.801 | 3.78 | nih.gov |
Table 2: Frontier Molecular Orbital Energies of Isoquinoline
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
While a specific MESP analysis for this compound is not available, studies on related molecules provide a basis for prediction. For isoquinoline, the nitrogen atom is the most electronegative atom and would be expected to be a region of high negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the aromatic ring would exhibit positive potential.
In this compound, the oxygen atoms of the carboxylate group would also be regions of significant negative potential, making them potential hydrogen bond acceptors. The carbonyl carbon would be a site of positive potential, susceptible to nucleophilic attack. An MESP analysis would provide a detailed map of these reactive sites, offering crucial information for understanding its intermolecular interactions, particularly with biological macromolecules. For instance, MESP analysis has been used to reveal the surface charge distribution of polyoxometalate anion clusters and identify potential proton transfer sites. acs.org
Global Reactivity Descriptors
Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The HOMO-LUMO gap is a crucial indicator of kinetic stability; a larger gap suggests higher stability and lower reactivity. google.com The distribution and energies of these frontier orbitals are essential in predicting how the molecule would interact with other chemical species. google.com
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Predicted Significance for this compound |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Indicates the electron-donating ability. |
| LUMO Energy | ELUMO | - | Indicates the electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Determines chemical reactivity and kinetic stability. |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
Note: The values in this table are for illustrative purposes, as specific experimental or computational data for this compound is not available.
Conceptual DFT-Based Chemical Reactivity Descriptors
Conceptual DFT provides a more detailed understanding of local reactivity within a molecule, identifying specific atomic sites prone to electrophilic or nucleophilic attack. This is achieved through the calculation of local reactivity descriptors such as Fukui functions and dual descriptors. For this compound, these descriptors would pinpoint the most reactive sites on the isoquinoline ring system and the ethyl carboxylate group.
The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of sites susceptible to nucleophilic attack (ƒ+(r)), electrophilic attack (ƒ-(r)), and radical attack (ƒ0(r)). The dual descriptor, Δƒ(r), provides an even clearer picture by simultaneously showing regions of increasing and decreasing electron density.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism.
Energy Framework Analysis of Crystal Packing Interactions
Energy framework analysis provides a visual and quantitative representation of the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors, allowing for the visualization of the crystal's energetic topology. For this compound, this analysis would illustrate the strength and directionality of the intermolecular interactions, highlighting the dominant forces responsible for the stability of the crystal structure. The resulting framework diagrams would show the energetic landscape of the crystal, differentiating between electrostatic, dispersion, and total interaction energies.
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. In the context of intermolecular interactions, QTAIM can be used to characterize bond critical points (BCPs) between atoms of different molecules, providing information about the strength and nature of these interactions.
The Noncovalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its reduced gradient. The resulting plots show surfaces colored according to the strength and nature of the interaction, with blue indicating strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, an NCIplot analysis would visually map out the landscape of non-covalent interactions within its crystal structure.
Spectroscopic Characterization Techniques for Structural Elucidation (excluding basic data)
While basic spectroscopic data provides initial structural information, more advanced techniques are necessary for a complete and unambiguous structural elucidation, especially for complex molecules. For this compound, techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable in confirming the connectivity of the isoquinoline and ethyl carboxylate moieties. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would provide the exact molecular formula. In cases of polymorphism, solid-state NMR and powder X-ray diffraction (PXRD) would be essential to characterize the different crystalline forms. Although research on related quinoline derivatives has utilized techniques like FT-IR and UV/Vis spectroscopy, a detailed spectroscopic investigation using these advanced methods for this compound is not currently documented in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, ethyl 3-methylisoquinoline-4-carboxylate, shows distinct signals for the aromatic protons of the isoquinoline ring, the ethyl ester group, and the methyl substituent. amazonaws.com The aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester. amazonaws.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, ethyl 3-methylisoquinoline-4-carboxylate, the carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum (around δ 168.6 ppm). amazonaws.com The carbons of the isoquinoline ring appear in the aromatic region (δ 123-154 ppm), while the carbons of the ethyl group are found in the upfield region (δ 14-62 ppm). amazonaws.com
Table 1: Representative NMR Data for a Related Isoquinoline Derivative (Ethyl 3-methylisoquinoline-4-carboxylate) in CDCl₃
| Spectrum | Assignment | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H NMR (300 MHz) amazonaws.com | Isoquinoline-H | 9.22 (s, 1H) |
| Aromatic-H | 7.97 (d, J = 8.1 Hz, 1H), 7.88 (d, J = 8.7 Hz, 1H), 7.74 (t, J = 7.5 Hz, 1H), 7.59 (t, J = 7.2 Hz, 1H) | |
| -OCH₂CH₃ | 4.57 (q, J = 7.5 Hz, 2H) | |
| -CH₃ | 2.75 (s, 3H) | |
| -OCH₂CH₃ | 1.48 (t, J = 7.5 Hz, 3H) | |
| ¹³C NMR (100 MHz) amazonaws.com | C=O | 168.6 |
| Isoquinoline-C | 153.3, 149.5 | |
| Aromatic-C | 133.2, 131.4, 127.9, 126.8, 126.5, 123.6, 123.2 | |
| -OCH₂CH₃ | 61.7 | |
| -CH₃ | 23.0 | |
| -OCH₂CH₃ | 14.3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an ester like this compound is characterized by a strong absorption band for the carbonyl (C=O) group. orgchemboulder.com This band typically appears in the region of 1750-1735 cm⁻¹ for aliphatic esters and 1730-1715 cm⁻¹ for α,β-unsaturated esters. orgchemboulder.com Additionally, the C-O stretching vibrations of the ester group are expected to show two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the aromatic isoquinoline ring would also contribute to characteristic C-H and C=C stretching and bending vibrations.
Table 2: Typical Infrared Absorption Bands for Esters
| Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|
| C=O Stretch (aliphatic) | 1750-1735 orgchemboulder.com |
| C=O Stretch (α,β-unsaturated) | 1730-1715 orgchemboulder.com |
| C-O Stretch | 1300-1000 orgchemboulder.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental composition. For a related compound, ethyl 3-methylisoquinoline-4-carboxylate, the high-resolution mass spectrum (electron ionization) showed a molecular ion peak (M)⁺ with a found value of 215.0946, which is in close agreement with the calculated value of 215.0948 for the molecular formula C₁₃H₁₃NO₂. amazonaws.com This level of accuracy confirms the elemental composition of the molecule.
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structures
Cheminformatics and In Silico Pharmacokinetic Predictions
Cheminformatics and in silico methods are increasingly used to predict the pharmacokinetic properties and drug-likeness of chemical compounds. These computational tools can help to prioritize compounds for further development in drug discovery.
Drug-Likeness Assessment
Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. units.it One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. taylorandfrancis.comdrugbank.com This rule states that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 daltons, and a calculated octanol-water partition coefficient (log P) greater than 5. units.ittaylorandfrancis.comdrugbank.com
For this compound, the calculated properties generally fall within the limits set by Lipinski's Rule of Five, suggesting that it possesses favorable drug-like characteristics.
Table 3: Calculated Drug-Likeness Properties of this compound
| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 201.22 g/mol | ≤ 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 | Yes |
| Log P (Octanol-Water Partition Coefficient) | ~2.3 | ≤ 5 | Yes |
Applications in Medicinal Chemistry and Drug Discovery
Role as a Key Intermediate in Pharmaceutical Synthesis
Ethyl isoquinoline-1-carboxylate serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The isoquinoline (B145761) nucleus, and specifically its functionalized derivatives, are recognized as important intermediates in organic transformations aimed at producing potent bioactive molecules. For instance, isoquinolin-1(2H)-ones, which can be derived from isoquinoline carboxylates, are widely used as key intermediates in the synthesis of various drugs. google.com The ester functional group in this compound provides a reactive site for various chemical modifications, such as amidation, to produce a diverse range of derivatives.
The synthesis of isoquinoline-1-carboxamides, for example, can be achieved through processes like palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines. sigmaaldrich.com Classical condensation reactions between isoquinoline-1-carboxylic acid (obtainable from the ethyl ester by hydrolysis) and amines are also a viable, though sometimes less efficient, route to these amides. sigmaaldrich.comgoogleapis.com Furthermore, compounds like Ethyl (1S)-1-Phenyl-3,4-Dihydro-1H-Isoquinoline-2-Carboxylate are described as cornerstone pharmaceutical intermediates, vital for the synthesis of drugs such as Solifenacin, which is used to treat overactive bladder. mdpi.com This highlights the role of isoquinoline carboxylate esters as foundational molecules in the production of established pharmaceuticals.
Scaffold for Novel Drug Development and Therapeutic Agents
The isoquinoline ring system is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net This scaffold's ability to interact with a variety of biological targets has led to its incorporation into many developmental drugs. Researchers have utilized the isoquinoline core to design novel therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. scbt.comlab-chemicals.comchemdict.com
For example, the 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, which can be synthesized from isoquinoline precursors, has been explored for the development of new antiproliferative agents. scbt.com Similarly, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives have been identified as a novel scaffold for epidermal growth factor receptor (EGFR) inhibitors, demonstrating the adaptability of the isoquinoline structure in targeting specific enzymes implicated in cancer. nih.gov The development of such novel scaffolds often involves the strategic modification of simpler isoquinoline building blocks, where this compound can play a role as a starting material.
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. nih.gov The isoquinoline nucleus is a frequent source of lead compounds for drug development. scbt.com Once a lead is identified, lead optimization is the process of refining its chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties. bldpharm.com
A key strategy in lead optimization involves synthesizing and testing a series of analogues of the lead compound to establish structure-activity relationships (SARs). This process can involve modifying functional groups on the isoquinoline core. For instance, in a study on isoquinoline derivatives for neuroendocrine prostate cancer, an initial lead compound (compound 1) with an aryl moiety at the 4-position was identified. sigmaaldrich.com Through systematic structural optimization, a new compound (compound 46) was developed that showed significantly more potent inhibitory activity. sigmaaldrich.com This optimization highlights how modifications to the isoquinoline scaffold can lead to a more effective drug candidate.
Table 1: Example of Lead Compound Optimization for Neuroendocrine Prostate Cancer
| Compound | Structure | IC₅₀ (μM) against LASCPC-01 cells |
| Lead Compound (1) | An isoquinoline derivative with an aryl moiety at the 4-position. | Moderate inhibitory activity |
| Optimized Compound (46) | A structurally modified derivative of compound 1. | 0.47 |
Data sourced from a study on the structural optimization of isoquinoline derivatives. sigmaaldrich.com
Strategies for lead optimization can also include computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies to predict how changes in the molecule's structure will affect its biological activity. bldpharm.com
Development of Compounds Targeting Specific Biological Pathways
A major focus of modern drug discovery is the development of compounds that target specific biological pathways involved in disease processes. The versatility of the isoquinoline scaffold allows for the design of molecules that can interact with a wide range of cellular targets.
For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to exhibit anti-inflammatory and anti-migratory activities by inhibiting the MAPKs/NF-κB pathway in microglial cells. sigmaaldrich.com This pathway is a key regulator of inflammation, and its inhibition can be beneficial in treating neuroinflammatory diseases. In the field of oncology, isoquinoline derivatives have been investigated as anticancer agents that act through various mechanisms, such as inducing apoptosis (programmed cell death), causing DNA fragmentation, and inhibiting tubulin polymerization, which is crucial for cell division. researchgate.net
Another example is the development of indole-cyclohexene hybrids, synthesized through a manganese-catalyzed reaction, which have shown anti-inflammatory properties. mdpi.com These compounds were found to significantly reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-18, as well as pro-inflammatory genes like iNOS and NF-κB, upon stimulation with lipopolysaccharide (LPS). mdpi.com Furthermore, tricyclic isoquinoline derivatives have been investigated for the treatment of obesity through their interaction with the 5-HT₆ receptor. nih.gov
Table 2: Examples of Isoquinoline Derivatives Targeting Specific Biological Pathways
| Compound Class | Biological Pathway/Target | Therapeutic Area |
| Isoquinoline-1-carboxamides | MAPKs/NF-κB pathway | Anti-inflammatory sigmaaldrich.com |
| Indole-cyclohexene hybrids | Pro-inflammatory cytokines (IL-1β, IL-6, IL-18), iNOS, NF-κB | Anti-inflammatory mdpi.com |
| Tricyclic isoquinolines | 5-HT₆ receptor | Obesity nih.gov |
| 2-Aryl-8-hydroxy-isoquinolin-1(2H)-ones | Epidermal Growth Factor Receptor (EGFR) | Anticancer nih.gov |
These examples demonstrate the successful application of the isoquinoline scaffold in creating compounds with specific biological activities, a process where this compound can serve as a valuable starting material for chemical synthesis.
Utilization in Agrochemical Research and Development
While the primary focus of research on isoquinoline derivatives has been in medicinal chemistry, the structural motifs found in this class of compounds also have relevance in the field of agrochemicals. The development of new herbicides, fungicides, and insecticides often relies on the exploration of novel chemical scaffolds that can selectively target pests or weeds without harming crops or the environment.
The related quinoline (B57606) carboxylic acid scaffold has found application in the agrochemical industry. A notable example is quinclorac, a quinoline-8-carboxylic acid derivative, which is used as a selective herbicide to control weeds in rice and other crops. nih.gov Research has also been conducted on the herbicidal activities of substituted amides of quinoline derivatives, indicating that this class of compounds is of interest for developing new crop protection agents. sciforum.net
Given the structural similarity between quinolines and isoquinolines, and the established biological activity of the quinoline carboxylic acid core in herbicides, it is plausible that isoquinoline-1-carboxylate derivatives are also being investigated in agrochemical research. The principles of lead discovery and optimization used in medicinal chemistry are also applied in the search for new agrochemicals. Although specific public domain research on the direct use of this compound in commercial agrochemicals is limited, the broader family of quinoline and isoquinoline carboxylic acids and their derivatives represent a promising area for the discovery of new active ingredients for crop protection.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of Ethyl Isoquinoline-1-carboxylate derivatives?
- Methodological Answer : Synthesis optimization requires precise control of reagents, solvents, and reaction conditions. For example, in the synthesis of ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate, temperature (e.g., reflux at 80–100°C), reaction time (12–24 hours), and stoichiometric ratios of precursors (e.g., acylating agents) significantly impact yield and purity. Polar aprotic solvents like DMF or THF are often preferred to stabilize intermediates . Structural characterization via X-ray crystallography (CCDC 1538327) and spectroscopic methods (IR, NMR) are essential for confirming product identity .
Q. How can structural data for this compound derivatives be reliably obtained?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For ethyl 1-chloroisoquinoline-4-carboxylate, SC-XRD data (e.g., bond lengths, dihedral angles) are critical for computational modeling (DFT or molecular docking). Supplementary crystallographic data are often deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) . For labs without SC-XRD access, high-resolution NMR (e.g., -NMR for carbonyl groups) and FT-IR (e.g., ester C=O stretching at ~1700 cm) provide complementary structural insights .
Q. What experimental protocols ensure the purity of this compound derivatives?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (e.g., using ethanol/water mixtures) is commonly employed. Purity validation via HPLC (≥95% purity threshold) and melting point analysis (e.g., 184–186°C for ethyl 3-(2,4-dichlorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate) is standard. For hygroscopic derivatives like hydrochloride salts, anhydrous conditions during synthesis and storage are critical .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrophilic sites, such as the chlorine atom in ethyl 1-chloroisoquinoline-4-carboxylate. Frontier Molecular Orbital (FMO) analysis identifies electron-deficient regions, guiding predictions for nucleophilic attack. Experimental validation includes kinetic studies (e.g., reaction rates with NaH or KCO) and monitoring by -NMR for intermediate trapping .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis of dose-response curves (IC/EC) and structural-activity relationship (SAR) studies are recommended. For example, substituting the 4-position ester group with a hydroxamic acid moiety enhances metal-binding capacity, altering biological targets .
Q. How do molecular interactions with biological macromolecules influence the pharmacokinetics of this compound?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (K) between derivatives and proteins (e.g., cytochrome P450 enzymes). Lipophilicity (logP) measurements (via shake-flask or HPLC) correlate with membrane permeability. For instance, ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride exhibits moderate logP (~2.1), suggesting balanced blood-brain barrier penetration .
Q. What crystallographic techniques elucidate polymorphism in this compound derivatives?
- Methodological Answer : Variable-temperature SC-XRD and Differential Scanning Calorimetry (DSC) identify polymorphic transitions. For example, ethyl 5,6-dihydroxybenzofuran-3-carboxylate (CHO) crystallizes in a triclinic system (space group P-1), with hydrogen-bonding networks influencing stability. Synchrotron radiation improves resolution for low-symmetry crystals .
Methodological Notes
- Data Reproducibility : Always report reaction yields with error margins (±5%) and replicate experiments (n ≥ 3). Deposit raw spectral data in public repositories (e.g., PubChem CID 128073-50-7) .
- Ethical Compliance : For biological studies, adhere to OECD guidelines (e.g., OECD 423 for acute toxicity testing) and declare conflicts of interest per journal standards (e.g., Beilstein Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
